CID 156592360

Description

However, based on contextual clues from related CIDs in the oscillatoxin family (e.g., oscillatoxin D, E, and F; CIDs 101283546, 156582093, and 156582092, respectively) , CID 156592360 may belong to a class of marine-derived cyclic polyketides or their derivatives. These compounds are often characterized by complex macrocyclic structures and bioactive properties, such as cytotoxicity or ion channel modulation. Analytical techniques like GC-MS, LC-ESI-MS, and NMR spectroscopy are typically employed for their characterization .

Properties

Molecular Formula |

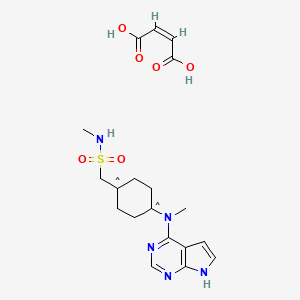

C19H25N5O6S |

|---|---|

Molecular Weight |

451.5 g/mol |

InChI |

InChI=1S/C15H21N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

CVLNBPKDCUVFHZ-BTJKTKAUSA-N |

Isomeric SMILES |

CNS(=O)(=O)C[C]1CC[C](CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CNS(=O)(=O)C[C]1CC[C](CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 156592360 involves several synthetic routes and reaction conditions. The exact methods can vary, but typically include:

Synthetic Routes: The synthesis of this compound often involves multi-step organic reactions. These may include the formation of intermediate compounds, followed by specific reactions to achieve the final product.

Reaction Conditions: Common reaction conditions include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

CID 156592360 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, often using reagents like hydrogen gas or metal hydrides.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may involve specific temperatures, pressures, and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. They can include various derivatives and modified forms of this compound.

Scientific Research Applications

CID 156592360 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In biological research, this compound may be used to study biochemical pathways and interactions.

Medicine: This compound can be investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Industrial applications include its use in the production of specialty chemicals, materials science, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of CID 156592360 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways can vary, but typically involve binding to specific proteins or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Comparison

While direct structural data for CID 156592360 is unavailable, comparisons can be inferred from oscillatoxin derivatives and other structurally related compounds (Table 1):

| Compound | CID | Molecular Formula | Key Structural Features | Bioactivity |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₃H₄₈O₇ | 18-membered macrocycle, epoxide groups | Cytotoxic, Na⁺/K⁺-ATPase inhibition |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₄H₅₀O₇ | Methylation at C-30 | Enhanced metabolic stability |

| Oscillatoxin E | 156582093 | C₃₂H₄₆O₇ | Reduced macrocycle size (16-membered) | Moderate antifungal activity |

| Oscillatoxin F | 156582092 | C₃₁H₄₄O₇ | Dehydroxylation at C-12 | Improved solubility in polar solvents |

| This compound | 156592360 | Not reported | Hypothesized: Modified side-chain groups | Potential anticancer/antimicrobial roles |

Table 1 : Structural and functional comparison of this compound with oscillatoxin derivatives .

2.2 Analytical and Spectroscopic Data

- GC-MS and LC-ESI-MS : Oscillatoxin derivatives are typically analyzed using GC-MS for volatile components and LC-ESI-MS for polar fractions. For example, oscillatoxin D shows a base peak at m/z 563.3 [M+H]⁺ in ESI-MS, while this compound might exhibit distinct fragmentation patterns due to structural variations .

- NMR Spectroscopy : Complete assignment of ¹H and ¹³C resonances (e.g., oscillatoxin D: δ 1.2–5.8 ppm for protons, δ 15–210 ppm for carbons) is critical for structural elucidation .

2.3 Physicochemical Properties

Key parameters such as solubility, log P, and bioavailability are influenced by structural modifications:

Q & A

How to formulate a research question for studying CID 156592360's mechanism of action?

Use the PICO framework to structure the question:

- Population (P): this compound and its biological/systemic context.

- Intervention (I): Specific experimental conditions (e.g., dosage, exposure time).

- Comparison (C): Control groups or baseline measurements.

- Outcome (O): Mechanistic endpoints (e.g., binding affinity, enzymatic inhibition). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and scholarly alignment .

Q. What experimental design considerations are critical for studying this compound under varying physiological conditions?

- Use factorial design to test interactions between variables (e.g., pH, temperature, concentration).

- Include replicates (biological and technical) to assess variability.

- Follow guidelines for reproducibility: document supplier details (e.g., chemical purity, batch numbers) and use SI units .

Q. How to conduct a systematic literature review on this compound?

- Use academic databases (PubMed, Google Scholar) with advanced operators (e.g.,

site:.edu,intitle:"this compound"). - Track citation networks to identify foundational and recent studies.

- Prioritize primary sources (e.g., peer-reviewed journals) over secondary summaries .

Q. What methods ensure reliable data collection in assays involving this compound?

- Design validation experiments (e.g., positive/negative controls, calibration curves).

- Use standardized protocols for instrument calibration and sample preparation.

- Employ blinding or automated data capture to minimize bias .

Advanced Research Questions

Q. How to resolve contradictions in this compound's efficacy data across different assays?

- Apply triangulation : cross-validate results using orthogonal methods (e.g., HPLC, fluorescence assays).

- Analyze discrepancies via ANOVA or mixed-effects models to identify confounding variables (e.g., assay sensitivity, interference compounds).

- Review methodological differences (e.g., buffer composition, detection thresholds) .

Q. What strategies optimize experimental parameters for studying this compound's stability?

- Use Design of Experiments (DoE) to systematically vary factors (e.g., temperature, solvent polarity).

- Analyze outcomes with response surface methodology (RSM) to identify optimal conditions.

- Validate predictions with follow-up kinetic studies .

Q. How to integrate computational and experimental approaches to model this compound's interactions?

- Combine molecular docking (e.g., AutoDock Vina) with in vitro binding assays (e.g., SPR, ITC).

- Validate computational predictions through iterative cycles of synthesis and testing.

- Use cheminformatics tools (e.g., RDKit) to analyze structure-activity relationships .

Q. What frameworks address principal contradictions in this compound's pharmacokinetic data?

- Apply the principal contradiction analysis (from dialectical materialism): identify the dominant factor (e.g., bioavailability vs. metabolic clearance) driving data inconsistencies.

- Design targeted experiments (e.g., liver microsome assays, in vivo PK studies) to isolate and resolve conflicting variables .

Q. How to ensure interdisciplinary rigor when studying this compound in a biological-chemistry context?

- Align experimental paradigms with domain-specific standards (e.g., biochemical validation for biology, purity assays for chemistry).

- Use unified data formats (e.g., SMILES for structures, ISA-Tab for experimental metadata) to bridge disciplinary gaps.

- Conduct peer reviews with experts from both fields .

Methodological Best Practices

- Data Analysis: Use open-source tools (e.g., R, Python) for transparency. Share raw data and code repositories (e.g., GitHub) .

- Ethical Compliance: Obtain institutional approvals for biological studies. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Citation Management: Use Zotero or EndNote to track references. Follow journal-specific styles (APA, ACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.